molecular formula C9H5NO B6150528 1-ethynyl-3-isocyanatobenzene CAS No. 1341368-59-9

1-ethynyl-3-isocyanatobenzene

Cat. No.: B6150528
CAS No.: 1341368-59-9
M. Wt: 143.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-3-isocyanatobenzene is an organic compound with the molecular formula C9H5NO It features both an ethynyl group and an isocyanate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 3-iodo-1-ethynylbenzene with silver cyanate in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl and isocyanate groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-3-isocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-3-isocyanatobenzene involves its ability to react with various nucleophiles and electrophiles. The ethynyl group can participate in cycloaddition reactions, while the isocyanate group can form ureas and carbamates through nucleophilic addition. These reactions enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-3-isocyanatobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain synthetic applications and research studies that require precise control over reaction pathways.

Properties

CAS No.

1341368-59-9

Molecular Formula

C9H5NO

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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